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Compound of Interest

Compound Name: N, N, 3-trimethyl-4-nitroaniline
CAS No.: 90556-89-1
Cat. No.: B189088
. J

The compound at the heart of this guide, N,N,3-trimethyl-4-nitroaniline, is a niche molecule
for which direct experimental data is not extensively available in public literature. This is not an
uncommon scenario in drug discovery and chemical research, where novel structures are
synthesized and evaluated daily. In the absence of direct empirical data, a robust and
scientifically validated approach involves the use of computational prediction and a "read-
across" methodology.

This guide is therefore structured as an expert synthesis, leveraging predictive models and
drawing upon established experimental data from closely related structural analogs. The
underlying principle is that the physicochemical properties of a molecule are fundamentally
dictated by its structure. By understanding the contributions of its constituent parts—the
dimethylamino group, the methyl group, and the nitro group on an aniline scaffold—we can
construct a highly reliable profile of the target molecule. Every piece of predicted data is
contextualized with experimental data from analogous compounds, ensuring a narrative
grounded in established chemical principles. This self-validating system provides a trustworthy
and expert-driven guide for researchers.

Molecular Structure and Identification

The foundational step in understanding any compound is to define its precise molecular
structure. N,N,3-trimethyl-4-nitroaniline is a substituted aromatic amine. Its structure consists
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of an aniline core with a nitro group (NO2) at position 4, a dimethylamino group (-N(CHs)2) at
position 1, and a methyl group (-CHs) at position 3.

Identifier Value

IUPAC Name N,N,3-trimethyl-4-nitroaniline

Molecular Formula CoH12N202

Molecular Weight 180.21 g/mol

Canonical SMILES CN(C)clce(C)e(ccl)[O4]

InChi Key INChI=1S/C9H12N202/c1-7-5-6(11(12)13)4-
8(10(2)3)9(7)1/h4-5H,1-3H3

CAS Number 6099-43-0

The logical relationship between the name and the structure is visualized below.
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Caption: Structural components of N,N,3-trimethyl-4-nitroaniline.
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Predicted Physicochemical Properties and Analog
Comparison

The following table summarizes the key physicochemical properties predicted for N,N,3-
trimethyl-4-nitroaniline. These values are derived from quantitative structure-property
relationship (QSPR) models, which are statistical methods relating chemical structure to
physical properties.[1][2][3] To ground these predictions, experimental data for structurally
similar compounds are provided for comparison. The choice of analogs is critical:

* N,N-dimethyl-4-nitroaniline: Shares the N,N-dimethyl and 4-nitro groups, differing only by the
absence of the 3-methyl group.

o 3-Methyl-4-nitroaniline: Shares the 3-methyl and 4-nitro groups, but has a primary amine (-
NH:z) instead of a tertiary dimethylamine.

» 4-Nitroaniline: The parent nitroaniline structure, providing a baseline.

Predicted .
N,N-dimethyl- 4-
Value (N,N,3- 3-Methyl-4- . .
Property . 4- . . Nitroaniline[5]
trimethyl-4- . . nitroaniline
. . nitroaniline[4] [61[71[8]
nitroaniline)
Melting Point
) 85-95 163 134[3] 147-149
4
Boiling Point (°C) ~315- 330 Not available ~306 332
- Slightly soluble
Water Solubility Low Insoluble Insoluble
(0.8 g/L)
logP 1.7 (calculated)
25-3.0 2.41 (calculated) 1.39
(Octanol/Water) [9]
pKa (Basic) 05-15 0.81 (calculated) 1.5 (calculated) 1.0

Expert Analysis of Predictions:
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e Melting Point: The introduction of the 3-methyl group disrupts the crystal lattice packing
compared to the highly symmetrical N,N-dimethyl-4-nitroaniline. Symmetrical molecules tend
to have higher melting points due to more efficient crystal packing. Therefore, the predicted
melting point is significantly lower than its unmethylated counterpart, which is a logical and
expected outcome.

 logP (Lipophilicity): The logP value is a measure of a compound's lipophilicity. Each
additional methyl group generally increases the logP by approximately 0.5. Starting from the
calculated logP of N,N-dimethyl-4-nitroaniline (~2.4), the addition of another methyl group
logically leads to a predicted logP in the range of 2.5 to 3.0. This suggests the compound is
quite hydrophobic.[10]

e pKa (Basicity): The basicity of the dimethylamino group is significantly reduced by the strong
electron-withdrawing effect of the para-nitro group, which delocalizes the nitrogen lone pair
into the aromatic ring. The additional methyl group at the 3-position is a weak electron-
donating group and would slightly increase basicity, but the overall character remains very
weakly basic (acidic anilinium ion). The predicted pKa is therefore in line with related
nitroanilines.[11]

Spectroscopic Profile (Predicted)

While an experimental spectrum for N,N,3-trimethyl-4-nitroaniline is not available, its key
spectroscopic features can be reliably predicted based on the known behavior of its functional
groups.

UV-Visible Spectroscopy

Nitroaromatic compounds are known for their strong UV-Vis absorbance.[12][13][14] The
spectrum of N,N,3-trimethyl-4-nitroaniline is expected to be dominated by a strong T - 1*
transition, significantly red-shifted by the charge-transfer character between the electron-
donating dimethylamino group and the electron-withdrawing nitro group.

e Predicted A-max: 380 - 410 nm in a non-polar solvent.

» Rationale: 4-Nitroaniline absorbs around 381 nm.[15] The N,N-dimethyl substitution (an
auxochrome) typically causes a bathochromic (red) shift due to enhanced electron donation.
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The additional 3-methyl group will have a minor secondary effect. The molecule is expected
to be a vibrant yellow color in solution.

'H NMR Spectroscopy

The proton NMR spectrum provides a map of the hydrogen atoms in the molecule.[16][17] The
predicted chemical shifts (in ppm, relative to TMS) in a solvent like CDClIs are:

o Aromatic Protons (2H): Two distinct signals are expected in the aromatic region (6.5-8.5
ppm). The proton ortho to the nitro group will be the most downfield (deshielded) due to the
strong withdrawing effect. The proton between the two methyl groups will be the most upfield
(shielded).

e N,N-dimethyl Protons (6H): A sharp singlet around 2.9 - 3.2 ppm. This is a characteristic
region for N-methyl groups on an aniline ring.

¢ 3-methyl Protons (3H): A sharp singlet around 2.3 - 2.5 ppm. This is a typical chemical shift
for a methyl group attached to an aromatic ring.

3C NMR Spectroscopy

The carbon NMR spectrum will reflect the electronic environment of each carbon atom. Key
predicted signals include:

e Aromatic Carbons: Six distinct signals. The carbon bearing the nitro group (C4) will be
significantly downfield (~145-150 ppm), while the carbon bearing the dimethylamino group
(C1) will also be downfield (~150-155 ppm). The other aromatic carbons will appear between
110-140 ppm.

o Methyl Carbons: The N,N-dimethyl carbons will appear as a single peak around 40-45 ppm.
The 3-methyl carbon will be further upfield, around 18-22 ppm.

Proposed Synthesis Pathway

A plausible and efficient synthesis of N,N,3-trimethyl-4-nitroaniline can be conceptualized
through a two-step process starting from commercially available 3-methylaniline (m-toluidine).
This pathway is designed based on standard, well-established organic transformations.
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3-Methylaniline
(m-Toluidine)

Step 1: Exhaustive Methylation
Reagents: CH3I (excess), K2CO3

(N,N,B-Trimethylaniline)

Step 2: Regioselective Nitration
Reagents: HNO3, H2S04, low temp.

N,N,3-trimethyl-4-nitroaniline
(Target Molecule)

Sample Preparation Measurement

1. Finely crush 2. Pack powder into 3. Compact sample by ) | | 4. Place tube in 5. Heat rapidly to ~20°C 6. Heat slowly
sample to powder capillary tube (2-3 mm height) tapping/dropping tube melting point apparatus below expected MP (optional) (1-2°C/min) near MP

7. Record temperature range:
T1: First droplet appears
T2: All solid melts

Click to download full resolution via product page
Caption: Workflow for melting point determination via the capillary method.
Detailed Steps:

o Sample Preparation: Ensure the sample is completely dry and in the form of a fine powder. If
crystalline, gently crush in a mortar and pestle.

o Loading: Invert an open-ended capillary tube and press it into the powder. A small amount of
sample will enter the tube.
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o Packing: Tap the sealed end of the capillary tube firmly on a hard surface, or drop it down a
long glass tube, to tightly pack the powder into the bottom. The final packed height should be
2-3 mm.

o Measurement: Place the loaded capillary into the heating block of a calibrated melting point
apparatus.

e Heating: Heat at a ramp rate of 1-2 °C per minute for an accurate measurement. A faster
preliminary scan can be used to find an approximate range.

o Observation: Record the temperature at which the first drop of liquid appears (T1) and the
temperature at which the last solid crystal melts (T2). The melting point is reported as the
range T1-T2.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility. [15][18][19]
[20][21] Detailed Steps:

o Equilibration: Add an excess amount of the solid compound to a known volume of purified
water (or a specific buffer, e.g., pH 7.4 PBS) in a sealed, inert container.

o Agitation: Agitate the mixture at a constant, controlled temperature (e.g., 25 °C or 37 °C) for
a sufficient period to reach equilibrium (typically 24-48 hours).

o Phase Separation: Allow the suspension to settle. Separate the solid and liquid phases by
centrifugation followed by filtration through a low-binding filter (e.g., 0.22 pm PVDF). This
step is critical to avoid suspended solids from inflating the result.

e Quantification: Accurately quantify the concentration of the dissolved compound in the clear
filtrate using a validated analytical method, such as High-Performance Liquid
Chromatography (HPLC) with UV detection.

o Replicates: The experiment should be performed in at least triplicate to ensure
reproducibility.

LogP Determination (Shake-Flask Method)
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This protocol measures the partitioning of a compound between n-octanol and water, two
immiscible liquids that mimic the lipid and aqueous environments in the body. [22][23][24]
Detailed Steps:

e Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing
them vigorously and allowing the layers to separate. This prevents volume changes during
the experiment.

o Partitioning: Prepare a dilute solution of the compound in one of the phases (e.g., the
aqueous phase). Add an equal volume of the other pre-saturated phase.

o Equilibration: Seal the container and shake or vortex vigorously for several minutes to
facilitate partitioning. Then, allow the mixture to stand undisturbed or centrifuge gently to
ensure complete separation of the two layers.

o Sampling: Carefully take an aliquot from both the upper n-octanol layer and the lower
aqueous layer.

» Quantification: Determine the concentration of the compound in each aliquot using a suitable
analytical method (e.g., HPLC-UV).

o Calculation: Calculate LogP using the formula: LogP = logio ( [Concentration in Octanol] /
[Concentration in Water] ).

Preliminary Safety and Handling Assessment

While no specific toxicity data exists for N,N,3-trimethyl-4-nitroaniline, a robust hazard
assessment can be made based on the known toxicology of the nitroaniline class of
compounds. [25][26][27] Expected Hazards:

¢ Acute Toxicity: Nitroanilines are generally classified as toxic if swallowed, in contact with
skin, or if inhaled. [25][26]Exposure can lead to methemoglobinemia, a condition where the
blood's ability to carry oxygen is reduced, causing cyanosis (blueish skin color), headache,
dizziness, and nausea.

o Organ Toxicity: Prolonged or repeated exposure may cause damage to organs, particularly
the blood, liver, and kidneys.
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o Skin/Eye Irritation: Expected to be an irritant to the skin and eyes.
o Environmental Hazard: Likely to be harmful to aquatic life with long-lasting effects.
Recommended Handling Procedures:

o Engineering Controls: Always handle this compound in a certified chemical fume hood to
avoid inhalation of dust or vapors.

o Personal Protective Equipment (PPE):
o Gloves: Wear nitrile or other chemically resistant gloves.
o Eye Protection: Use chemical safety goggles or a face shield.
o Lab Coat: A standard lab coat is required.

e Hygiene: Avoid all personal contact. Do not eat, drink, or smoke in the laboratory. Wash
hands thoroughly after handling.

o Spills: In case of a spill, avoid generating dust. Carefully sweep up the solid material, place it
in a sealed container for disposal, and clean the area thoroughly.

o Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from
strong oxidizing agents and direct sunlight.

Conclusion

This guide provides a comprehensive physicochemical profile of N,N,3-trimethyl-4-
nitroaniline, constructed through a rigorous application of predictive science and expert
analysis of structural analogs. The data herein—spanning molecular properties, spectroscopy,
synthesis, and safety—offers a reliable and actionable foundation for researchers in drug
discovery and chemical development. While predictive in nature, the methodologies and
conclusions are grounded in established chemical principles, providing a trustworthy starting
point for empirical investigation and informed decision-making.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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